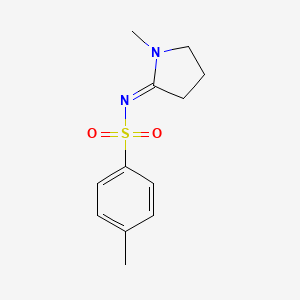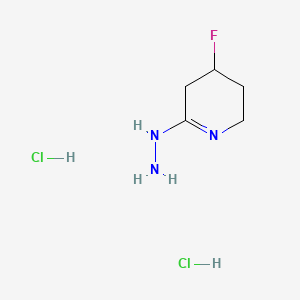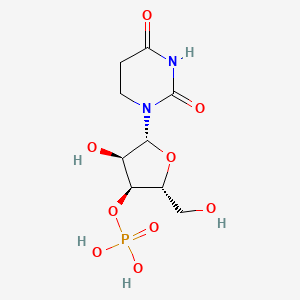
Dihydrouridine 3'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridylic acid, also known as uridine 5’-monophosphate, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridylic acid consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
Uridylic acid can be synthesized from cytidine or uridine and adenosine as main raw materials. The process involves biological cell homogenized liquid conversion, microfiltration, precipitation, chromatography, and crystallization . Another method involves enzymatic conversion of cytidine into uridylic acid using an enzyme composition . These methods are advantageous due to their simplicity, low cost, and environmental friendliness.
Industrial Production Methods
Industrial production of uridylic acid typically involves the use of biological cell homogenized solutions as enzymatic catalysts. This method is beneficial for industrial amplification as it reduces costs by eliminating the need for expensive reagents like ATP . The process includes steps such as microfiltration, precipitation, chromatography, and crystallization to obtain high-purity uridylic acid.
化学反応の分析
Types of Reactions
Uridylic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of uridylic acid include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of uridylic acid depend on the type of reaction. For example, oxidation reactions may produce uridine diphosphate, while substitution reactions may yield various uridine derivatives.
科学的研究の応用
Uridylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of RNA and other nucleotides.
Biology: Plays a role in the regulation of metabolic pathways and the synthesis of RNA.
Medicine: Investigated for its potential in enhancing cognitive function and treating metabolic disorders.
Industry: Used as a food additive and a medical intermediate.
作用機序
Uridylic acid exerts its effects through various molecular targets and pathways. It is involved in the synthesis of RNA by serving as a monomer. The compound is also a substrate for enzymes like orotidylate decarboxylase, which catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridylic acid . Additionally, uridylic acid is involved in the regulation of metabolic pathways by acting as a precursor for other nucleotides.
類似化合物との比較
Similar Compounds
Cytidylic acid: Another nucleotide used in RNA synthesis.
Adenylic acid: A nucleotide involved in energy transfer and signaling.
Guanidylic acid: A nucleotide that plays a role in protein synthesis.
Uniqueness of Uridylic Acid
Uridylic acid is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike other nucleotides, uridylic acid serves as a precursor for uridine diphosphate and uridine triphosphate, which are essential for RNA synthesis and other cellular processes .
特性
分子式 |
C9H15N2O9P |
|---|---|
分子量 |
326.20 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h4,6-8,12,14H,1-3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
JERPQKQXFMLLKI-XVFCMESISA-N |
異性体SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
正規SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12330976.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12330980.png)
![[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B12330982.png)
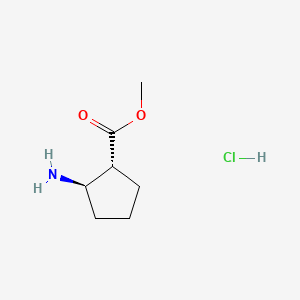
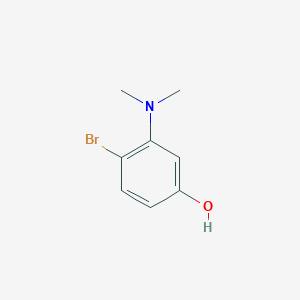
![1-O-benzyl 4-O-tert-butyl (3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B12331000.png)

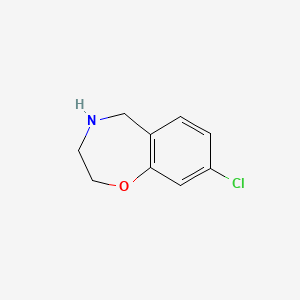
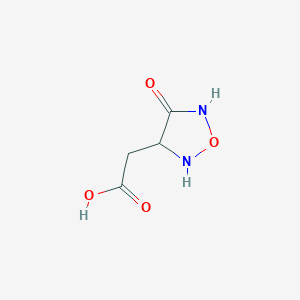
![3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12331016.png)

![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)
